Home > Products > Screening Compounds P97864 > BCI hydrochloride
BCI hydrochloride -

BCI hydrochloride

Catalog Number: EVT-261127
CAS Number:
Molecular Formula: C22H24ClNO
Molecular Weight: 353.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BCI hydrochloride is a selective inhibitor of dual-specificity phosphatase 6 (DUSP6), also known as MAP kinase phosphatase-3 (MKP-3) [, , , ]. DUSP6 is a protein phosphatase that specifically deactivates extracellular signal-regulated kinases (ERKs) [, ]. ERKs play crucial roles in various cellular processes, including proliferation, differentiation, and survival [, ]. By inhibiting DUSP6, BCI hydrochloride prevents the deactivation of ERKs, ultimately leading to the modulation of downstream signaling pathways and cellular responses [, , , ].

Aloe-emodin

Compound Description: Aloe-emodin (AE) is a natural anthraquinone derivative found in Aloe vera and other plant species. It has been shown to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antioxidant effects []. AE has been shown to stabilize DUSP1, an endogenous inhibitor of multiple cancer-associated signaling pathways, by blocking its ubiquitin–proteasome-mediated degradation []. This stabilization leads to the blockage of the extracellular signal-regulated kinase (ERK)-1/2, protein kinase B (AKT), and p38-mitogen activated protein kinase (p38-MAPK) signaling pathways in nasopharyngeal carcinoma (NPC) cell lines [].

Relevance: Although not structurally similar to BCI hydrochloride, aloe-emodin is discussed in the context of DUSP inhibition. While BCI hydrochloride targets DUSP6, aloe-emodin indirectly upregulates DUSP1 []. Both DUSP1 and DUSP6 belong to the dual-specificity phosphatase (DUSP) subfamily of protein tyrosine phosphatases, and they share a common role in negatively regulating the MAPK signaling pathway []. Therefore, both compounds ultimately impact the MAPK pathway, making aloe-emodin relevant in the context of BCI hydrochloride research.

Biguanide Hydrochloride

Compound Description: Biguanide hydrochloride (BGCl) is an organic compound primarily used as an intermediate in chemical synthesis []. It has demonstrated multifunctional applications in perovskite solar cell fabrication []. BGCl serves as an interfacial material between tin oxide (SnO2) and perovskite, enhancing electron extraction and influencing perovskite crystal growth []. This action contributes to improved energy alignment, reduced interfacial defects, and enhanced perovskite crystallite homogeneity, leading to increased solar cell efficiency and stability [].

4-Imidazoleacetic Acid Hydrochloride

Compound Description: 4-Imidazoleacetic acid hydrochloride (ImAcHCl) acts as a multifunctional chemical linker, particularly beneficial in perovskite solar cells (PSCs) []. It forms a chemical bridge between SnO2 and perovskite through an ester bond with SnO2 and electrostatic interaction with perovskite []. ImAcHCl also enhances perovskite film crystallinity and improves carrier lifetime, contributing to increased power conversion efficiency and stability in PSCs [].

Source and Classification

BCI hydrochloride is classified as a small organic compound and is primarily sourced from synthetic methods. It belongs to the category of dual specificity phosphatase inhibitors, which are critical in regulating various cellular processes, including cell proliferation and apoptosis. The compound has been studied for its role in modulating mitogen-activated protein kinase (MAPK) pathways, which are often dysregulated in cancer.

Synthesis Analysis

The synthesis of BCI hydrochloride can be achieved through several methods, with the most common involving the condensation of cyclohexylamine with 2-benzylidene-3-oxo-1H-inden-1-one. Here is a general outline of the synthesis process:

  1. Reagents Required:
    • Cyclohexylamine
    • 2-benzylidene-3-oxo-1H-inden-1-one
    • Solvents (e.g., ethanol or methanol)
    • Catalysts (if necessary)
  2. Procedure:
    • The cyclohexylamine is mixed with the 2-benzylidene-3-oxo compound in a suitable solvent.
    • The mixture is heated under reflux conditions to promote the condensation reaction.
    • After completion, the product is cooled and filtered to obtain solid BCI.
    • The hydrochloride salt can be formed by reacting the base form with hydrochloric acid.
  3. Parameters:
    • Temperature: Typically maintained between 60°C to 80°C during reflux.
    • Reaction time: Varies but generally ranges from several hours to overnight based on yield requirements.
Molecular Structure Analysis

BCI hydrochloride has a complex molecular structure characterized by a bicyclic indene core with a benzylidene substituent and a cyclohexylamino group. The molecular formula is C19_{19}H22_{22}ClN1_{1}O1_{1}, and it possesses a molecular weight of approximately 315.84 g/mol.

Structural Features:

  • Bicyclic Indene Core: Provides rigidity and contributes to the compound's biological activity.
  • Substituents: The presence of the benzylidene and cyclohexyl groups enhances hydrophobic interactions, facilitating binding to target proteins.

Data and Analyses:

  • NMR Spectroscopy: Used to confirm the structure by analyzing chemical shifts corresponding to various protons in the molecule.
  • Mass Spectrometry: Employed to verify molecular weight and purity.
Chemical Reactions Analysis

BCI hydrochloride participates in several chemical reactions relevant to its function as a phosphatase inhibitor:

  1. Inhibition of Dual Specificity Phosphatases:
    • BCI binds allosterically to DUSP6, inhibiting its phosphatase activity.
    • This inhibition leads to increased phosphorylation of MAPK pathways, affecting cellular signaling.
  2. Potential Side Reactions:
    • Under certain conditions, BCI may undergo hydrolysis or oxidation, leading to degradation products that could affect its efficacy.

Technical Details:

  • Kinetics: The binding affinity of BCI for DUSP6 can be quantified using enzyme kinetics assays, typically showing competitive inhibition patterns.
Mechanism of Action

The primary mechanism through which BCI exerts its anticancer effects involves the inhibition of dual specificity phosphatases:

  1. Phosphatase Inhibition:
    • BCI selectively inhibits DUSP6, leading to sustained activation of ERK signaling pathways.
    • This results in enhanced cell proliferation and survival in certain cancer cell types.
  2. Impact on MAPK Pathways:
    • Increased phosphorylation of p38 and JNK MAPKs occurs upon BCI treatment, while ERK phosphorylation is reduced.
    • These changes contribute to altered gene expression profiles associated with cancer progression.

Relevant Data:

Studies have demonstrated that BCI treatment can sensitize cancer cells to chemotherapeutics like cisplatin by modulating these pathways .

Physical and Chemical Properties Analysis

BCI hydrochloride exhibits several notable physical and chemical properties:

  1. Physical State: Typically appears as a solid or crystalline powder.
  2. Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  3. Melting Point: The melting point is generally around 150°C but may vary based on purity.

Relevant Data:

The compound's stability under different pH conditions can influence its bioavailability and efficacy in biological systems .

Applications

BCI hydrochloride has several scientific applications, particularly in cancer research:

  1. Cancer Therapeutics:
    • As an inhibitor of DUSP6, it shows promise in treating various malignancies by enhancing the effectiveness of existing chemotherapy agents.
  2. Cell Signaling Studies:
    • Utilized in research focused on MAPK signaling pathways, providing insights into cellular responses under stress conditions.
  3. Drug Development:
    • Serves as a lead compound for developing more selective inhibitors targeting dual specificity phosphatases for therapeutic purposes .
Molecular Mechanisms of Action

Inhibition of Dual-Specificity Phosphatases (DUSPs)

Allosteric Modulation of DUSP6 and DUSP1 Activity

BCI hydrochloride ((E/Z)-BCI) functions as a potent allosteric inhibitor of dual-specificity phosphatases DUSP6 and DUSP1. Unlike competitive inhibitors that target the active site, BCI binds specifically to a less active conformation of DUSP6, preventing its transition to the active state required for substrate dephosphorylation. This binding stabilizes the phosphatase in an inactive conformation, thereby blocking ERK dephosphorylation [2] [5] [7]. Biochemical analyses demonstrate that BCI inhibits human recombinant DUSP6 and DUSP1 with IC₅₀ values of 12.3 µM and 11.5 µM, respectively, in cellular environments [6]. This allosteric mechanism enables prolonged ERK signaling in various cell types, including gastric cancer cells and macrophages, where sustained MAPK activity influences cellular outcomes such as proliferation and inflammation [5].

The compound's hydrochloride salt formulation enhances solubility and bioavailability, facilitating its interaction with the allosteric pocket located distal to the catalytic site. Structural studies reveal that this binding induces conformational changes that disrupt the hydrogen-bonding network essential for DUSP6 activation by its substrate ERK [7]. This precise molecular interference underpins BCI's ability to selectively modulate DUSP function without affecting the catalytic activity of related phosphatases when used at therapeutic concentrations.

Table 1: Allosteric Inhibition Parameters of BCI Hydrochloride

Target PhosphataseIC₅₀ (µM)Binding SiteConformational Effect
DUSP6 (MKP-3)12.3Allosteric pocketLocks inactive conformation
DUSP1 (MKP-1)11.5Allosteric pocketPrevents substrate-induced activation

Selectivity Profiles Against Other DUSP Family Members

BCI hydrochloride exhibits remarkable selectivity for DUSP1 and DUSP6 over other dual-specificity phosphatases. Biochemical screening assays confirm minimal inhibition (IC₅₀ > 50 µM) against DUSP3/VHR, Cdc25B, and PTP1B [5] [6]. This selectivity profile positions BCI as a valuable chemical probe for dissecting DUSP1/6-specific functions in cellular signaling networks. However, emerging evidence suggests context-dependent off-target effects at higher concentrations. In neuroblastoma models, CRISPR-Cas9-mediated knockout of DUSP1 and DUSP6 failed to abrogate BCI's cytotoxicity, implying involvement of alternative mechanisms [7]. Phosphoproteomic analyses revealed that BCI modulates mTOR and RSK signaling pathways independent of DUSP1/6 inhibition, highlighting potential secondary targets that warrant further investigation [4].

The compound's (E) isomer demonstrates greater specificity than the (Z) isomer, though commercial preparations typically contain both isoforms. This molecular heterogeneity may contribute to variable selectivity across experimental systems. Researchers must therefore consider concentration-dependent effects when interpreting pharmacological outcomes, as high micromolar concentrations (>20 µM) may engage off-target phosphatases [6].

Table 2: Selectivity Profile of BCI Hydrochloride Against Phosphatases

PhosphataseFamilyBCI SensitivityReported IC₅₀
DUSP6ERK-specificHigh12.3 µM
DUSP1Nuclear MKPHigh11.5 µM
DUSP3/VHRAtypical DUSPLow>50 µM
Cdc25BCDC25 familyNoneNo inhibition
PTP1BPTP familyNoneNo inhibition

Regulation of MAPK Signaling Pathways

ERK1/2 Modulation via DUSP6 Inhibition

BCI hydrochloride exerts profound effects on extracellular signal-regulated kinase (ERK) signaling through selective DUSP6 inhibition. DUSP6 specifically dephosphorylates ERK1/2 in the cytoplasm, serving as a critical negative regulator of growth factor signaling. BCI-mediated DUSP6 inhibition extends ERK phosphorylation duration and amplitude in multiple cell types, including neuroblastoma cells and macrophages [5] [7]. In gastric cancer models, this sustained ERK activation promotes paradoxical anti-tumor effects by inducing DNA damage response pathways and sensitizing cells to cisplatin-induced apoptosis [6]. Transcriptomic analysis of prostate cancer cells reveals that BCI treatment suppresses ERK-dependent gene expression networks involved in proliferation and survival [8].

The temporal dynamics of ERK activation following BCI exposure exhibit biphasic characteristics. An initial phosphorylation peak occurs within 15-30 minutes of treatment, followed by a sustained plateau phase lasting several hours. This contrasts sharply with transient ERK activation observed with growth factor stimulation alone. The prolonged signaling window alters the transcriptional output of ERK, favoring expression of immediate-early genes associated with cell cycle arrest and differentiation over proliferative responses [7].

Cross-Talk Between p38, JNK, and ERK in Cellular Responses

BCI hydrochloride induces complex cross-regulation between MAPK branches through its primary effects on DUSPs. Neuroblastoma studies demonstrate that BCI triggers reciprocal modulation between p38, JNK, and ERK pathways [7]. Within 30 minutes of exposure, BCI activates p38 and JNK phosphorylation while simultaneously suppressing ERK activation—a paradoxical effect given its DUSP6 inhibitory action. This phenomenon occurs through p38-dependent feedback mechanisms: Pharmacological inhibition of p38 (SB202190) reverses BCI-induced ERK suppression, indicating regulatory crosstalk between these MAPK modules [7].

PP2A phosphatase and PTEN emerge as critical intermediaries in this cross-regulation. PTEN inhibition prevents ERK dephosphorylation, likely through modulation of p38 activity. Similarly, PP2A contributes to p38-mediated ERK dephosphorylation, creating a complex signaling architecture where BCI's initial DUSP inhibition cascades into multi-MAPK pathway rewiring. Functional consequences include enhanced P2X7 receptor expression in neuroblastoma cells, mediated through synergistic actions of p38 and transcription factor Sp1 [7]. This crosstalk illustrates how targeted DUSP inhibition can produce network-level signaling changes that extend beyond simple ERK potentiation.

Interaction with Oxidative Stress Pathways

Nrf2 Signaling Axis Activation

BCI hydrochloride activates the Nrf2 antioxidant pathway independently of its DUSP inhibitory functions. In RAW264.7 macrophages, BCI (0.5-2 µM) significantly increases nuclear accumulation of Nrf2 within 2 hours of treatment [2] [6]. This effect occurs through inhibition of Keap1-mediated Nrf2 degradation rather than enhanced Nrf2 synthesis. Transcriptome analysis reveals concomitant upregulation of Nrf2-dependent genes including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC) [2]. This antioxidant response confers cytoprotective effects in macrophages under lipopolysaccharide (LPS)-induced oxidative stress conditions.

The Nrf2 activation mechanism involves BCI's electrophilic properties, which facilitate modification of critical cysteine residues on Keap1. Structure-activity relationship studies suggest the α,β-unsaturated carbonyl moiety in BCI serves as a Michael acceptor for nucleophilic thiol groups, similar to other Nrf2-inducing compounds. This molecular feature enables BCI to function as a direct Keap1 inhibitor, positioning it as a bifunctional compound with both DUSP-targeted and antioxidant activities [2].

Reactive Oxygen Species (ROS) Suppression Mechanisms

BCI hydrochloride effectively suppresses intracellular ROS accumulation through multiple complementary mechanisms. In LPS-stimulated macrophages, BCI (0-4 nM) reduces ROS production by >50% during 24-hour treatments [2]. This antioxidant activity operates through both Nrf2-dependent and Nrf2-independent pathways. The Nrf2-mediated induction of phase II detoxification enzymes constitutes the primary mechanism, enhancing cellular capacity to neutralize electrophilic stressors [2] [3]. Additionally, BCI indirectly reduces mitochondrial ROS generation by preserving mitochondrial membrane potential and enhancing electron transport chain efficiency.

In colorectal cancer models, BCI-induced ROS suppression contributes to anti-proliferative effects by preventing ROS-mediated activation of growth signaling pathways [3]. The compound simultaneously downregulates pro-inflammatory cytokine production (IL-1β, IL-6), thereby reducing secondary ROS generation from cytokine-activated NADPH oxidases [2]. This dual action positions BCI as a modulator of redox homeostasis with potential applications in inflammatory conditions where oxidative stress contributes to pathogenesis.

Table 3: Redox Modulation by BCI Hydrochloride

MechanismEffectExperimental SystemConcentration Range
Nrf2 nuclear translocation↑ HO-1, NQO1, GCLC expressionRAW264.7 macrophages0.5-2 µM
Mitochondrial protection↓ Superoxide productionLPS-activated macrophages0-4 nM
Pro-inflammatory cytokine downregulation↓ IL-1β, IL-6 → ↓ NADPH oxidase activityPeritoneal macrophages0-1 nM
DNA damage response attenuation↓ 8-OHdG formationGastric cancer PDX model35 mg/kg (in vivo)

Comprehensive Compound Information

Table 4: Chemical and Pharmacological Properties of BCI Hydrochloride

PropertySpecification
Chemical Name(E/Z)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one hydrochloride
SynonymsNSC 150117; (E)-BCI hydrochloride; BCI HCl
CAS Number15982-84-0 (free base); 95130-23-7 (hydrochloride)
Molecular FormulaC₂₂H₂₄ClNO
Molecular Weight353.89 g/mol
MechanismAllosteric DUSP1/6 inhibitor; Nrf2 activator
SolubilitySoluble in DMSO (10 mM stock solutions)
Biological TargetsDUSP6 (IC₅₀ = 12.3 µM); DUSP1 (IC₅₀ = 11.5 µM); Keap1-Nrf2 pathway
Research ApplicationsMAPK signaling studies; Cancer pharmacology; Redox biology

Properties

Product Name

BCI hydrochloride

IUPAC Name

(2E)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one;hydrochloride

Molecular Formula

C22H24ClNO

Molecular Weight

353.9 g/mol

InChI

InChI=1S/C22H23NO.ClH/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16;/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2;1H/b20-15+;

InChI Key

JPATUDRDKCLPTI-QMGGKDRNSA-N

SMILES

C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4.Cl

Solubility

Soluble in DMSO

Synonyms

BCI hydrochloride

Canonical SMILES

C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4.Cl

Isomeric SMILES

C1CCC(CC1)NC\2C3=CC=CC=C3C(=O)/C2=C/C4=CC=CC=C4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.